molecular formula C21H21N3O2S B2596138 N1-(p-tolyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide CAS No. 896377-60-9

N1-(p-tolyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide

Cat. No. B2596138
CAS RN: 896377-60-9
M. Wt: 379.48
InChI Key: ASVZUOGRBVIKSD-UHFFFAOYSA-N
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Description

N1-(p-tolyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of various B-cell malignancies.

Scientific Research Applications

Spectral and Structural Analysis

  • Spectral and Structural Density Functional Theory Analysis : A study conducted spectral and structural density functional theory (DFT) analysis on thiosemicarbazides and their Pd(II) complexes, providing insights into the geometry, vibrational wavenumbers, and NMR of similar compounds. This research could contribute to understanding the electronic structure and bonding of N1-(p-tolyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide-related compounds (Abdel‐Rhman et al., 2012).

Antitumor Activities

  • Synthesis and Antitumor Activity : A study synthesized bis-pyrazolyl-thiazoles incorporating the thiophene moiety and evaluated their antitumor activities, revealing promising activities against hepatocellular carcinoma (HepG2) cell lines. This suggests potential applications of related compounds in cancer therapy (Gomha et al., 2016).

Synthesis Methodologies

  • Novel Synthetic Approaches : Research introduced novel acid-catalyzed rearrangement methodologies for the synthesis of di- and mono-oxalamides from oxirane-2-carboxamides, offering a new route that could be applicable to the synthesis of compounds including N1-(p-tolyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide (Mamedov et al., 2016).

Antimicrobial Activities

  • Antimicrobial Screening : Another study focused on the synthesis and antibacterial screening of novel thiazolyl pyrazole and benzoxazole compounds. These compounds showed significant antibacterial activities, indicating the potential for related compounds to serve as antimicrobial agents (Landage et al., 2019).

Corrosion Inhibition

  • Corrosion Monitoring : The corrosion inhibition effects of thiazole derivatives on mild steel in sulfuric acid solutions were studied, highlighting the potential of thiazole-based compounds in protecting against corrosion (Khaled & Amin, 2009).

properties

IUPAC Name

N'-(4-methylphenyl)-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-14-3-7-16(8-4-14)21-24-18(13-27-21)11-12-22-19(25)20(26)23-17-9-5-15(2)6-10-17/h3-10,13H,11-12H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASVZUOGRBVIKSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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